20-Fold Higher Functional Potency: Collagen-Induced Platelet Aggregation (16S vs. 16R)
In a head-to-head comparison of the biological activity of iloprost stereoisomers, the 16(S)-isomer demonstrated a 20-fold higher potency than the 16(R)-isomer in inhibiting collagen-induced platelet aggregation [1]. This quantitative functional difference provides a clear rationale for selecting the purified 16(S)-stereoisomer over the racemic mixture or 16(R)-isomer in antiplatelet or vasodilatory assays [2].
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation |
|---|---|
| Target Compound Data | 20-times more potent than 16(R) isomer |
| Comparator Or Baseline | 16(R)-Iloprost (baseline; set as 1x potency) |
| Quantified Difference | 20-fold higher potency for 16(S) vs. 16(R) |
| Conditions | In vitro; collagen-induced platelet aggregation assay using human platelet-rich plasma |
Why This Matters
Procurement of pure 16(S)-Iloprost eliminates the confounding effect of the less active 16(R) isomer, ensuring maximal functional potency and improved assay sensitivity in platelet function and thrombosis research.
- [1] Tsai AL, Vijjeswarapu H, Wu KK. Interaction between platelet receptor and iloprost isomers. Biochim Biophys Acta. 1988;942(2):220-6. PMID: 2456096. View Source
- [2] DrugBank. Interaction between platelet receptor and iloprost isomers. Article ID: A11050. View Source
